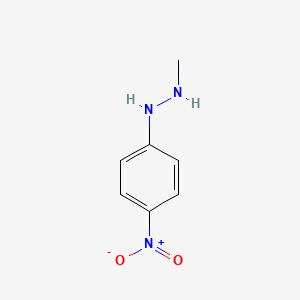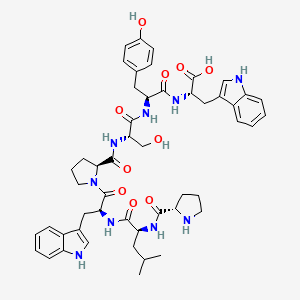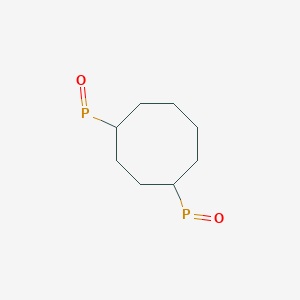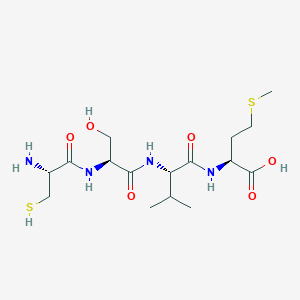![molecular formula C22H37BrO3 B12610441 1-[2-(2-Bromoethoxy)ethoxy]-4-(dodecyloxy)benzene CAS No. 649739-56-0](/img/structure/B12610441.png)
1-[2-(2-Bromoethoxy)ethoxy]-4-(dodecyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Bromoethoxy)ethoxy]-4-(dodecyloxy)benzene is an organic compound with a complex structure that includes bromine, ethoxy, and dodecyloxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Bromoethoxy)ethoxy]-4-(dodecyloxy)benzene typically involves multiple steps. One common method starts with the preparation of 1-bromo-2-(2-methoxyethoxy)ethane, which is then reacted with 4-(dodecyloxy)phenol under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Bromoethoxy)ethoxy]-4-(dodecyloxy)benzene can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The ethoxy groups can be oxidized or reduced under specific conditions.
Coupling reactions: The benzene ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-[2-(2-azidoethoxy)ethoxy]-4-(dodecyloxy)benzene.
Scientific Research Applications
1-[2-(2-Bromoethoxy)ethoxy]-4-(dodecyloxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-[2-(2-Bromoethoxy)ethoxy]-4-(dodecyloxy)benzene exerts its effects depends on its interaction with molecular targets. The bromine atom can participate in halogen bonding, while the ethoxy and dodecyloxy groups can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways, making the compound useful in different applications.
Comparison with Similar Compounds
Similar Compounds
1-[2-(2-Methoxyethoxy)ethoxy]-4-(dodecyloxy)benzene: Similar structure but with a methoxy group instead of a bromo group.
1-[2-(2-Chloroethoxy)ethoxy]-4-(dodecyloxy)benzene: Contains a chlorine atom instead of bromine.
1-[2-(2-Azidoethoxy)ethoxy]-4-(dodecyloxy)benzene: Features an azido group in place of the bromo group.
Uniqueness
1-[2-(2-Bromoethoxy)ethoxy]-4-(dodecyloxy)benzene is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other similar compounds cannot. This makes it valuable for certain synthetic applications and research studies.
Properties
CAS No. |
649739-56-0 |
|---|---|
Molecular Formula |
C22H37BrO3 |
Molecular Weight |
429.4 g/mol |
IUPAC Name |
1-[2-(2-bromoethoxy)ethoxy]-4-dodecoxybenzene |
InChI |
InChI=1S/C22H37BrO3/c1-2-3-4-5-6-7-8-9-10-11-17-25-21-12-14-22(15-13-21)26-20-19-24-18-16-23/h12-15H,2-11,16-20H2,1H3 |
InChI Key |
DRTIVDIPSZRHFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)OCCOCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-cyclopropyl-1-[4-[5-[4-[(N'-cyclopropylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine](/img/structure/B12610367.png)
![1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)-](/img/structure/B12610372.png)
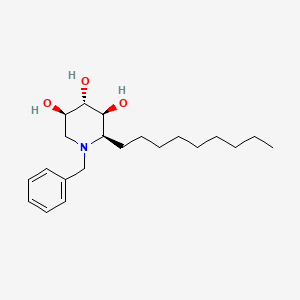
![3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12610376.png)
![2,2'-[2,2-Bis(diphenylphosphorothioyl)ethene-1,1-diyl]dipyridine](/img/structure/B12610381.png)
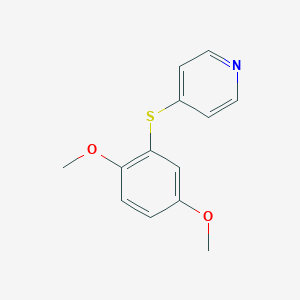
![4-[(Furo[2,3-d]pyrimidin-2-yl)amino]-2-hydroxybenzonitrile](/img/structure/B12610404.png)
![4-Nitro-N-{[(2S)-5-oxopyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B12610406.png)
![6-(4-chlorophenyl)-1,4,5,7-tetramethyl-6H-Pyrrolo[3,4-d]pyridazine](/img/structure/B12610414.png)
